Cas no 852536-39-1 (3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol)

3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(4-hydroxyphenyl)-7-chromanol
- ME-143
- SCHEMBL243810
- 3-(4-hydroxyphenyl)-4-(4-hydroxyphenyl)-chroman-7-ol
- CJB53639
- NV143
- 3,4-Bis-(4-hydroxyphenyl)-2,3-dihydrobenzopyran-7-ol
- CS-0007548
- DB-135909
- VXHSDGZMRLGSEJ-UHFFFAOYSA-N
- 3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- 852536-39-1
- 4,4'-(7-hydroxychroman-3,4-diyl)diphenol
- ME143
- HY-13675
- PD118535
-
- インチ: InChI=1S/C21H18O4/c22-15-5-1-13(2-6-15)19-12-25-20-11-17(24)9-10-18(20)21(19)14-3-7-16(23)8-4-14/h1-11,19,21-24H,12H2
- InChIKey: VXHSDGZMRLGSEJ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)O)C2COC3=C(C=CC(=C3)O)C2C4=CC=C(C=C4)O
計算された属性
- せいみつぶんしりょう: 334.12050905g/mol
- どういたいしつりょう: 334.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | CJB53639-1 mg |
4,4'-(7-Hydroxychroman-3,4-diyl)diphenol |
852536-39-1 | 1mg |
$82.50 | 2023-01-05 | ||
Biosynth | CJB53639-10 mg |
4,4'-(7-Hydroxychroman-3,4-diyl)diphenol |
852536-39-1 | 10mg |
$429.00 | 2023-01-05 | ||
Biosynth | CJB53639-5 mg |
4,4'-(7-Hydroxychroman-3,4-diyl)diphenol |
852536-39-1 | 5mg |
$268.15 | 2023-01-05 | ||
Biosynth | CJB53639-50 mg |
4,4'-(7-Hydroxychroman-3,4-diyl)diphenol |
852536-39-1 | 50mg |
$1,287.00 | 2023-01-05 | ||
Biosynth | CJB53639-25 mg |
4,4'-(7-Hydroxychroman-3,4-diyl)diphenol |
852536-39-1 | 25mg |
$804.50 | 2023-01-05 |
3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-olに関する追加情報
Comprehensive Overview of 3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol (CAS No. 852536-39-1): Properties, Applications, and Research Insights
3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol (CAS No. 852536-39-1) is a synthetic organic compound belonging to the class of chromene derivatives. Its unique molecular structure, featuring multiple hydroxyl groups and a chromene core, has garnered significant interest in pharmaceutical and material science research. This compound is often studied for its potential antioxidant properties, biological activity, and structural versatility in polymer chemistry. Researchers are particularly intrigued by its ability to mimic natural phenolic compounds, which are known for their health benefits.
The compound's CAS number 852536-39-1 serves as a critical identifier in chemical databases, ensuring precise tracking in academic and industrial settings. Recent studies highlight its relevance in drug discovery, where its scaffold is explored for designing novel therapeutic agents. For instance, its structural similarity to flavonoids—a class of compounds linked to anti-inflammatory and neuroprotective effects—makes it a candidate for further investigation. Additionally, its polyhydroxy nature suggests potential applications in green chemistry and sustainable materials, aligning with global trends toward eco-friendly innovations.
In the context of user search trends, queries such as "chromene derivatives uses" and "hydroxyphenyl compounds benefits" reflect growing public curiosity about functional chemicals. Addressing these topics, this compound's mechanistic pathways and synthetic routes are frequently discussed in peer-reviewed journals. Its stability under physiological conditions and low toxicity profile further enhance its appeal for biomedical applications. Notably, computational modeling studies predict its interaction with enzymes like tyrosinase and COX-2, which are targets for treating skin disorders and chronic pain.
From an SEO perspective, integrating keywords like "3,4-bis(4-hydroxyphenyl) synthesis" and "CAS 852536-39-1 supplier" ensures visibility among researchers and procurement specialists. The compound's role in advanced material science—such as in photoresponsive polymers or biodegradable coatings—also resonates with industries seeking alternatives to conventional petrochemicals. Furthermore, its potential in cosmeceuticals, driven by consumer demand for natural-inspired skincare ingredients, positions it as a versatile candidate for future commercialization.
Ongoing research aims to optimize the scalability of its production and explore structure-activity relationships (SAR) to enhance its efficacy. Collaborative efforts between academia and industry are essential to unlock its full potential, particularly in addressing age-related oxidative stress and chronic diseases. As regulatory frameworks evolve, compliance with REACH and FDA guidelines will be pivotal for its adoption in consumer products.
In summary, 3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol represents a promising intersection of chemistry and biotechnology. Its multifaceted applications, coupled with rising interest in bioactive small molecules, underscore its importance in modern scientific discourse. Future studies may focus on nanocarrier integration for targeted drug delivery or hybrid composite development, further expanding its utility across disciplines.
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